N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide -

N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Catalog Number: EVT-3700133
CAS Number:
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (RS)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide (Mosapride) []

    Compound Description: Mosapride is a gastroprokinetic agent that acts as a selective 5-HT4 agonist. Its major metabolite (M1) also exhibits 5-HT3 antagonist activity. Mosapride is used to treat various gastrointestinal disorders, including gastritis, gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). []

    Relevance: Both Mosapride and the target compound, N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, share a benzamide core structure. Additionally, both compounds feature a substituted morpholine ring, indicating potential similarities in their pharmacological profiles and potential applications in treating gastrointestinal disorders. []

2. 3 - ({[({[(2S) -4- (3,4- dichlorobenzyl) morpholin-2-yl] methyl} amino) carbonyl ] - amino} methyl) = N-ethyl-benzamide []

    Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []

    Relevance: Similar to N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, this compound contains a benzamide core and a substituted morpholine ring. The presence of these shared structural motifs suggests potential similarities in their binding properties and pharmacological activities. []

    Compound Description: JSPA0658 belongs to a group of κ-opioid receptor antagonists with short durations of action. It does not significantly activate c-Jun N-terminal kinase 1 (JNK1), unlike long-acting antagonists. []

    Relevance: While JSPA0658 differs significantly in overall structure from N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, both compounds share a benzamide core. This shared feature might indicate a common binding site or interactions with specific targets, despite their distinct pharmacological activities. []

4. (S)-3-fluoro-4-(4-((2-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA071B) []

    Compound Description: JSPA071B is another κ-opioid receptor antagonist characterized by a short duration of action and a lack of significant JNK1 activation. []

    Relevance: Like JSPA0658 and the target compound, JSPA071B possesses a benzamide core structure. This structural similarity suggests potential commonalities in their binding characteristics and potential interactions with biological targets, even with different pharmacological profiles. []

5. (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (FP3FBZ) []

    Compound Description: FP3FBZ is a κ-opioid receptor antagonist with a short duration of action and minimal JNK1 activation. []

    Relevance: FP3FBZ, along with JSPA0658, JSPA071B, and the target compound, shares the benzamide core structure. This common motif suggests possible shared binding sites or interactions with specific biological targets, despite their distinct pharmacological profiles and durations of action. []

Properties

Product Name

N-(2-ethylphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

IUPAC Name

N-(2-ethylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C20H24N2O4S/c1-3-16-6-4-5-7-18(16)21-20(23)17-9-8-15(2)19(14-17)27(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23)

InChI Key

RBQSVXOQCVENRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.